6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
CAS No.: 646509-93-5
Cat. No.: VC16886180
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646509-93-5 |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine |
| Standard InChI | InChI=1S/C13H12N4OS/c1-18-10-5-3-2-4-9(10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
| Standard InChI Key | KAYHWZGXLPNXKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CSC2=NC=NC3=C2NC=N3 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine systematically describes its architecture: a purine core (a bicyclic system comprising pyrimidine and imidazole rings) with a methylsulfanyl (-SCH2-) linker at position C-6, connected to a 2-methoxyphenyl group. The methoxy substituent (-OCH3) at the ortho position of the phenyl ring distinguishes it from related compounds like 6-[(3-methylphenyl)methylsulfanyl]-7H-purine.
Table 1: Key physicochemical properties of 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 296.33 g/mol |
| IUPAC Name | 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine |
| Canonical SMILES | COC1=CC=CC=C1CSC2=NC=NC3=C2NC=N3 |
| PubChem CID (estimated) | Not yet assigned |
The molecular weight derives from the sum of atomic masses: 12 carbons (144 g/mol), 12 hydrogens (12 g/mol), 4 nitrogens (56 g/mol), 2 oxygens (32 g/mol), and 1 sulfur (32 g/mol). The 2-methoxyphenyl group introduces steric and electronic effects that may influence solubility and receptor binding compared to non-oxygenated analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine likely follows strategies employed for analogous C-6 substituted purines. A representative pathway involves:
-
Purine Core Functionalization: Starting with 6-chloropurine, nucleophilic substitution replaces the chloride with a methylsulfanyl group.
-
Phenyl Group Introduction: Coupling the methylsulfanyl-purine intermediate with 2-methoxybenzyl bromide via thioether formation .
Table 2: Representative reaction conditions for C-6 substitution
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| 6-Chloropurine | Substrate | ACN, 80°C, 3 h | 36–52 |
| 2-Methoxybenzyl bromide | Electrophile | SnCl4, BSA, room temp | - |
| Triethylamine | Base | - | - |
BSA (N,O-bis(trimethylsilyl)acetamide) and SnCl4 facilitate silylation and Lewis acid catalysis, enhancing electrophilicity at the purine’s C-6 position .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key spectral features include:
-
¹H NMR: A singlet for the purine H-8 proton (δ 8.70–8.80 ppm), a methoxy group (δ 3.80–3.90 ppm), and aromatic protons from the 2-methoxyphenyl moiety (δ 6.80–7.20 ppm) .
-
¹³C NMR: Peaks for the purine carbons (δ 140–160 ppm), methoxy carbon (δ 55–56 ppm), and thiomethyl sulfur-connected carbon (δ 35–40 ppm).
Physicochemical Properties and Stability
The 2-methoxyphenyl group enhances lipophilicity compared to non-substituted analogs, as evidenced by calculated logP values (~2.1 via XLogP3). Aqueous solubility is limited (~0.1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies under physiological conditions (pH 7.4, 37°C) suggest moderate degradation over 24 hours (<20%), primarily via hydrolysis of the methylsulfanyl group .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 6-[(3-Methylphenyl)methylsulfanyl]-7H-purine | CDK2 | 15.2 |
| 6-Chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine | EGFR kinase | 8.7 |
| 6-[(2-Methoxyphenyl)methylsulfanyl]-7H-purine (predicted) | A2A receptor | 12–30* |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume